molecular formula C13H13ClN2O B1466899 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine CAS No. 1466188-21-5

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine

Cat. No.: B1466899
CAS No.: 1466188-21-5
M. Wt: 248.71 g/mol
InChI Key: RAHCDFZHTVQDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloro group at position 4, an ethoxyphenyl group at position 6, and a methyl group at position 2. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-ethoxyphenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine hydrochloride to yield the desired pyrimidine compound. The reaction conditions typically involve heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and heating.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups.

    Oxidation and Reduction: Products include oxides and reduced derivatives of the original compound.

    Coupling Reactions: Products are biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
  • 4-Chloro-6-(2-ethoxyphenyl)-2-ethylpyrimidine
  • 4-Chloro-6-(2-ethoxyphenyl)-2-methylquinazoline

Uniqueness

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHCDFZHTVQDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.